molecular formula C9H14O2S B14623314 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol CAS No. 59190-24-8

3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol

Cat. No.: B14623314
CAS No.: 59190-24-8
M. Wt: 186.27 g/mol
InChI Key: UIORXVYLBHXHOX-UHFFFAOYSA-N
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Description

3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of a furan ring substituted with a methyl group and a sulfanyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol typically involves the reaction of 2-methylfuran with a suitable thiol reagent under controlled conditions. One common method involves the use of a base-catalyzed thiol-ene reaction, where 2-methylfuran is reacted with butanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like distillation or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted butanol derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of flavors and fragrances due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the furan ring may interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methylfuran-3-yl)sulfanyl]butanal
  • 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-one

Uniqueness

3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol is unique due to its specific combination of a furan ring, a sulfanyl group, and a butanol backbone. This structure imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.

Properties

CAS No.

59190-24-8

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

3-(2-methylfuran-3-yl)sulfanylbutan-2-ol

InChI

InChI=1S/C9H14O2S/c1-6(10)8(3)12-9-4-5-11-7(9)2/h4-6,8,10H,1-3H3

InChI Key

UIORXVYLBHXHOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SC(C)C(C)O

Origin of Product

United States

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